ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate
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Overview
Description
Ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound with a unique structure that combines an imidazo[1,2-g]purine core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives and benzoate esters. Examples include:
- 6,8-dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H,8H)-diones
- 5,7,9-trimethyl-1,2,4-triazolo[4,3-e]purine-6,8(5H,7H,9H)-diones .
Uniqueness
What sets ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate apart is its unique combination of an imidazo[1,2-g]purine core with a benzoate ester group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19N5O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 4-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate |
InChI |
InChI=1S/C19H19N5O4/c1-5-28-17(26)12-6-8-13(9-7-12)23-10(2)11(3)24-14-15(20-18(23)24)22(4)19(27)21-16(14)25/h6-9H,5H2,1-4H3,(H,21,25,27) |
InChI Key |
AIENYMRAGCPIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Origin of Product |
United States |
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